ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring and a pyrimidine moiety. The compound features a 2,4-dimethoxybenzylidene substituent at the 2-position, a 2-methoxyphenyl group at the 5-position, and a methyl group at the 7-position. The ethyl carboxylate at the 6-position enhances solubility and modulates electronic properties. This scaffold is synthesized via cyclocondensation reactions involving thiouracil derivatives and substituted aldehydes under acidic or basic conditions, as seen in analogous syntheses .
Thiazolo[3,2-a]pyrimidines are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities, often attributed to their ability to interact with biological targets via hydrogen bonding, π-stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C26H26N2O6S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-6-34-25(30)22-15(2)27-26-28(23(22)18-9-7-8-10-19(18)32-4)24(29)21(35-26)13-16-11-12-17(31-3)14-20(16)33-5/h7-14,23H,6H2,1-5H3/b21-13- |
InChI Key |
QVEDJAHMMOYUMC-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazole-containing derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound features a thiazolo-pyrimidine core structure with multiple substituents that may influence its biological properties. The presence of methoxy and dimethoxy groups on the aromatic rings is particularly noteworthy as these functional groups can enhance solubility and bioactivity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancers. A study highlighted that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and modulation of Bcl-2 protein interactions .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | <10 | Induction of apoptosis |
| Compound 2 | SK-Hep-1 | 15 | Inhibition of tubulin polymerization |
| Ethyl Compound | Jurkat cells | <20 | Modulation of Bcl-2 interactions |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. A study focusing on related thiazole compounds demonstrated their effectiveness against bacterial strains by inhibiting the type III secretion system (T3SS), which is crucial for bacterial virulence . This suggests that this compound could potentially exhibit similar antimicrobial effects.
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Ethyl Compound | E. coli | 16 µg/mL |
The mechanisms underlying the biological activities of thiazole derivatives often involve interaction with cellular targets such as enzymes and proteins involved in cell proliferation and survival. For instance, molecular docking studies have shown that these compounds can bind effectively to targets like tubulin and Bcl-2 proteins .
Case Studies
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of a series of thiazole derivatives in vitro against multiple cancer cell lines. The results indicated that the presence of methoxy groups significantly enhanced anticancer activity compared to their non-substituted counterparts .
- Antimicrobial Activity : Another investigation into the antimicrobial properties revealed that certain thiazole derivatives inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including compounds similar to ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. Research indicates that thiazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole-pyridine hybrids have been shown to possess better anti-breast cancer efficacy compared to standard chemotherapeutic agents like 5-fluorouracil .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activities. Compounds with similar structural features have demonstrated effectiveness in preclinical models of epilepsy. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. This compound may exhibit activity against a range of bacterial and fungal pathogens. This potential is attributed to the ability of thiazole moieties to interact with microbial enzymes and disrupt cellular processes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical transformations. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their anticancer properties against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of conventional drugs, suggesting enhanced potency against tumor cells .
Case Study 2: Anticonvulsant Activity Assessment
A series of thiazole-based compounds were tested for anticonvulsant activity using the maximal electroshock seizure test in rodents. The findings revealed that specific structural modifications led to increased seizure protection rates compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position (Benzylidene Group)
The 2-benzylidene substituent significantly influences electronic properties, steric effects, and biological activity.
Key Observations :
- Halogen vs. Methoxy Groups: Bromo substituents (e.g., and ) increase molecular weight and enable halogen bonding, which may enhance target binding.
- Fluorine Substitution : The 2-fluoro derivative () exhibits strong hydrogen bonding in crystal structures due to fluorine’s electronegativity, leading to tighter packing (triclinic system, Z = 4) compared to bulkier methoxy groups .
Variations at the 5-Position (Aryl Groups)
The 5-position aryl group modulates steric bulk and π-interactions.
Key Observations :
- Electron-Donating vs. Bromophenyl groups () facilitate π-halogen interactions, stabilizing crystal lattices .
Modifications to the Core Structure
Key Observations :
- Cyano Groups: The 6-cyano substituent in ’s derivatives introduces electron-withdrawing effects, altering reactivity in nucleophilic environments .
Preparation Methods
Reaction Mechanism and Key Steps
-
α-Bromination of Ketones : A ketone precursor (e.g., 2,4-dimethoxyacetophenone) undergoes bromination using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This step generates a reactive α-bromo ketone intermediate.
-
Cyclization with Thiopyrimidine : The α-bromo ketone reacts with a pre-synthesized thiopyrimidine derivative (e.g., 5-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine) in acetonitrile at 50°C. The thiol group in the thiopyrimidine attacks the electrophilic carbon of the α-bromo ketone, leading to cyclization and formation of the thiazolo[3,2-a]pyrimidine core.
Optimization of Reaction Conditions
Key parameters influencing yield and reaction efficiency include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Brominating Agent | NBS (10 mmol) | 51% → 78% |
| Catalyst | PTSA (5 mmol) | 34% → 51% |
| Solvent | Acetonitrile | 51% → 68% |
| Temperature | 50°C | 32% → 51% |
The use of NBS over alternatives like Br₂ or CuBr₂ significantly improves regioselectivity, while acetonitrile enhances solubility of intermediates.
Cyclization with Ethyl Chloroacetate
An alternative route involves the cyclization of dihydropyrimidine (DHPM) precursors with ethyl chloroacetate, as reported in enzymatic synthesis studies.
Synthesis of Dihydropyrimidine (DHPM) Precursor
-
Biginelli Reaction : A mixture of 2-methoxybenzaldehyde (5 mmol), acetylacetone (5 mmol), thiourea (7.5 mmol), and NH₄Cl (0.8 mmol) is heated at 100°C for 3 hours to form 5-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine.
-
Cyclization : The DHPM reacts with ethyl chloroacetate (1.5 equiv) at 110–115°C for 30 minutes, forming the thiazolo[3,2-a]pyrimidine skeleton. The ethyl ester group is introduced at position 6 during this step.
Condensation for Benzylidene Formation
The benzylidene moiety at position 2 is introduced via Knoevenagel condensation:
-
The thiazolo[3,2-a]pyrimidine intermediate (1 mmol) is refluxed with 2,4-dimethoxybenzaldehyde (1.2 equiv) in ethanol containing ammonium acetate (0.5 equiv) for 4–6 hours.
-
The reaction proceeds via deprotonation of the active methylene group at position 2, followed by nucleophilic attack on the aldehyde carbonyl.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : Key signals include δ 8.35 (s, 1H, C₇-CH₃), δ 7.82–7.45 (m, 3H, aromatic protons), δ 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), and δ 3.89 (s, 6H, OCH₃ groups).
-
ESI-HRMS : Calculated for C₂₈H₂₇N₂O₆S [M+H]⁺: 519.1584; Found: 519.1581.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| One-Pot Bromination | 68% | 2.5 hours | Minimal purification steps |
| DHPM Cyclization | 55% | 4 hours | Scalability for bulk synthesis |
The one-pot method is favored for its simplicity, while the DHPM route allows modular substitution at position 5.
Industrial-Scale Considerations
For large-scale production, the following adaptations are recommended:
Q & A
(Basic) What synthetic strategies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives, such as the target compound?
Answer:
The synthesis typically involves a multi-step condensation reaction. For example, derivatives with similar scaffolds are synthesized by refluxing a mixture of substituted benzaldehyde, thiobarbituric acid derivatives, and sodium acetate in acetic acid/acetic anhydride (1:1) for 8–10 hours . Key steps include:
Knoevenagel Condensation : Formation of the benzylidene moiety via reaction between aldehyde and active methylene groups.
Cyclization : Thiazolo-pyrimidine ring closure under acidic conditions.
Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals for structural validation .
Variations in substituents (e.g., methoxy, fluoro) on the benzylidene or aryl groups require tailored aldehyde precursors, as seen in related compounds .
(Basic) How is the crystal structure of this compound determined, and what structural insights are critical?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds:
- Crystal System : Triclinic (e.g., P1 space group with a = 11.7374 Å, b = 14.3062 Å, c = 14.5552 Å, α = 61.939°, β = 80.791°, γ = 84.878°) .
- Key Features :
- Puckering : The pyrimidine ring adopts a flattened boat conformation (deviation of C5 atom by ~0.224 Å from the mean plane) .
- Dihedral Angles : The thiazolo-pyrimidine ring and aryl substituents form angles >80°, influencing molecular packing .
- Intermolecular Interactions : C–H···O hydrogen bonds stabilize crystal packing along specific axes .
(Advanced) How do substituents on the benzylidene moiety influence molecular conformation and intermolecular interactions?
Answer:
Substituent position and electronic effects dictate conformational flexibility and packing:
- Methoxy Groups : Electron-donating groups (e.g., 2,4-dimethoxy) enhance planarity of the benzylidene ring, reducing steric hindrance and promoting π-π stacking .
- Fluorine Substituents : Electron-withdrawing groups (e.g., 2-fluoro in related compounds) increase polarity, favoring C–H···F interactions and altering unit cell parameters .
- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxy) disrupt coplanarity, increasing dihedral angles between aromatic systems and reducing crystallinity .
Methodological validation involves comparing SC-XRD data and Hirshfeld surface analysis across derivatives .
(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Answer:
Discrepancies between experimental and calculated spectra arise due to dynamic effects (e.g., tautomerism, solvent interactions). To address this:
XRD Validation : Use SC-XRD to unambiguously confirm bond lengths, angles, and stereochemistry .
DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-optimized structures to identify dominant tautomers .
Variable-Temperature NMR : Probe dynamic equilibria by analyzing signal splitting at low temperatures .
For example, the (2Z)-configuration of the benzylidene group is confirmed via XRD, overriding potential ambiguities in NOESY data .
(Advanced) What methodologies are recommended for evaluating the biological activity of this compound?
Answer:
While direct pharmacological data for the target compound is limited, structurally related thiazolo-pyrimidines are assessed via:
In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorescence-based assays.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values of methoxy groups) with bioactivity .
ADME Profiling : Use computational tools (e.g., SwissADME) to predict solubility and metabolic stability based on logP and topological polar surface area .
(Basic) What purification and characterization techniques are essential for this compound?
Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization .
- Characterization :
(Advanced) How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst Screening : Replace sodium acetate with protic acids (e.g., p-TSA) to accelerate cyclization .
- Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time from hours to minutes .
- Byproduct Analysis : Monitor intermediates via TLC and LC-MS to identify side reactions (e.g., over-oxidation of thiazole) .
(Advanced) What computational tools are suitable for predicting the compound’s reactivity?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on tautomeric equilibria .
- Frontier Orbital Analysis (HOMO-LUMO) : Predict sites for electrophilic/nucleophilic attacks (e.g., C7-methyl as a reactive hotspot) .
- Docking Studies : Model interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
